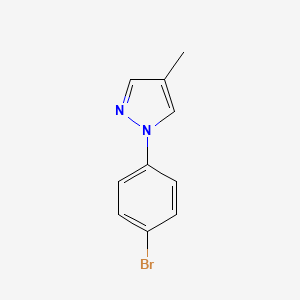1-(4-Bromophenyl)-4-methyl-1H-pyrazole
CAS No.: 1184673-82-2
Cat. No.: VC5528664
Molecular Formula: C10H9BrN2
Molecular Weight: 237.1
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1184673-82-2 |
|---|---|
| Molecular Formula | C10H9BrN2 |
| Molecular Weight | 237.1 |
| IUPAC Name | 1-(4-bromophenyl)-4-methylpyrazole |
| Standard InChI | InChI=1S/C10H9BrN2/c1-8-6-12-13(7-8)10-4-2-9(11)3-5-10/h2-7H,1H3 |
| Standard InChI Key | SFYPWVBEUPHLBJ-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)C2=CC=C(C=C2)Br |
Introduction
Chemical and Physical Properties
1-(4-Bromophenyl)-4-methyl-1H-pyrazole has the molecular formula C₁₀H₉BrN₂ and a molecular weight of 237.10 g/mol . Its structure consists of a pyrazole ring substituted with a methyl group at the 4-position and a 4-bromophenyl group at the 1-position. Key predicted physicochemical properties include a boiling point of 309.0 ± 25.0°C, a density of 1.44 ± 0.1 g/cm³, and a pKa of 0.99 ± 0.10 . These values indicate moderate lipophilicity, consistent with the bromine and methyl substituents, which enhance hydrophobic interactions. The compound’s low water solubility (implied by the high logP) aligns with trends observed in halogenated aromatic systems .
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉BrN₂ |
| Molecular Weight | 237.10 g/mol |
| Boiling Point (Predicted) | 309.0 ± 25.0°C |
| Density (Predicted) | 1.44 ± 0.1 g/cm³ |
| pKa (Predicted) | 0.99 ± 0.10 |
The steric and electronic effects of the bromine atom and methyl group influence the compound’s reactivity. For instance, the electron-withdrawing bromine may deactivate the phenyl ring toward electrophilic substitution, while the methyl group could enhance steric hindrance at the pyrazole ring .
Structural Characteristics
In the target compound, the methyl group at the 4-position likely induces torsional strain, altering ring planarity compared to its 3-substituted analogs. Halogen bonding involving the bromine atom could further influence supramolecular assembly, though this remains speculative without experimental data .
Chemical Reactivity and Applications
The reactivity of 1-(4-bromophenyl)-4-methyl-1H-pyrazole is governed by its functional groups:
-
Pyrazole Ring: Susceptible to electrophilic substitution at the 3- and 5-positions, albeit hindered by the methyl and bromophenyl groups.
-
Bromophenyl Group: Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl moieties .
-
Methyl Group: May undergo oxidation to a carboxylic acid or serve as a site for further alkylation.
Potential applications include:
-
Medicinal Chemistry: Pyrazole derivatives are explored as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds . The bromine atom could enhance binding to hydrophobic protein pockets.
-
Materials Science: Brominated aromatics are precursors in organic semiconductors and liquid crystals. The compound’s planar structure might support charge transport in thin-film devices .
-
Coordination Chemistry: Pyrazoles act as ligands for transition metals. The title compound could form complexes with Cu(II) or Pd(II), modulating catalytic activity in cross-coupling reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume